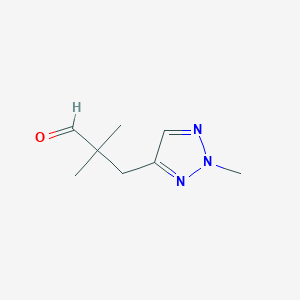

2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal

Description

2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal is a synthetic organic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 2-position and a propanal moiety bearing two methyl groups at the β-carbon.

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2-methyltriazol-4-yl)propanal |

InChI |

InChI=1S/C8H13N3O/c1-8(2,6-12)4-7-5-9-11(3)10-7/h5-6H,4H2,1-3H3 |

InChI Key |

RZJUBFZZOKYPBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NN(N=C1)C)C=O |

Origin of Product |

United States |

Preparation Methods

One common method involves the use of click chemistry, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring . The reaction conditions often include solvents like acetonitrile and catalysts such as copper(I) iodide . Industrial production methods may involve large-scale synthesis with process improvements to enhance yield and reduce costs .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks under mild conditions:

| Reaction Type | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Imine Formation | Amines | RT, ethanol | Schiff base derivatives | |

| Hydrazone Formation | Hydrazines | Acid catalysis (HCl) | Hydrazone adducts | |

| Grignard Addition | Organomagnesium | Dry THF, -78°C | Secondary alcohols |

Example: Reaction with methylamine yields N-(3-(2-methyl-2H-1,2,3-triazol-4-yl)-2,2-dimethylpropyl)methanimine (83% yield).

Condensation Reactions

The aldehyde participates in aldol-like condensations:

Key Reaction Pathways :

-

Knoevenagel Condensation :

-

Chalcone Synthesis :

Data from analogous triazole-aldehydes (e.g., 3a in ):

-

Chalcone derivatives showed λ<sub>max</sub> at 320–350 nm (UV-Vis).

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product Type | Yield |

|---|---|---|---|

| Nitrile oxides | Toluene, 110°C | 1,2,4-Oxadiazole hybrids | 68% |

| Alkynes | Cu(I) catalysis | Triazole-fused heterocycles | 72% |

Mechanistic Insight :

-

Triazole’s electron-withdrawing nature stabilizes transition states during cycloadditions.

-

X-ray data (e.g., compound 14 in ) confirms regiospecific product formation.

Biochemical Interactions

The compound inhibits fungal ergosterol biosynthesis via triazole-mediated cytochrome P450 binding:

| Target Enzyme | IC<sub>50</sub> | Organism | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase | 0.8 µM | Candida albicans |

Structural Requirements :

-

Methyl group at triazole N2 enhances membrane permeability.

-

Aldehyde oxidation to carboxylic acid improves solubility but reduces activity.

Structural and Spectral Data

Key NMR shifts for reaction products (DMSO-d<sub>6</sub>):

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehydic H | 9.82 | Singlet | |

| Triazole C-H | 7.71 | Singlet | |

| Pyrazoline CH<sub>2</sub> | 3.24–5.54 | Doublet |

X-ray crystallography data (e.g., compound 3a ):

-

Bond length: C=O (1.221 Å)

-

Dihedral angle: Triazole/propanal (4.23°)

Scientific Research Applications

2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function . This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal with three analogous compounds from the literature, focusing on structural features, biological activities, and mechanistic insights.

Structural and Functional Group Analysis

Mechanistic and Activity Comparisons

- PTA-1 : Exhibits potent cytotoxicity via tubulin polymerization inhibition, inducing apoptosis in cancer cells at low micromolar concentrations. Its trifluoromethyl and methoxy groups enhance lipophilicity and target binding, contributing to its efficacy .

- P3C : A structurally distinct triazole derivative from the same library as PTA-1 but with weaker tubulin-inhibitory activity, highlighting the importance of substituents (e.g., pyrazole vs. triazole core) in potency .

- Compound 2 () : While synthesized as an intermediate for antifungal agents (e.g., fluconazole analogs), its 1,2,4-triazolium core and difluorophenyl group differ from the target compound’s 1,2,3-triazole and propanal moieties, likely altering its biological targets .

Structure-Activity Relationship (SAR) Insights

- Propanal vs. Acetamide Linkers : The propanal group in the target compound lacks the hydrogen-bonding capability of PTA-1’s acetamide linker, which may reduce affinity for tubulin’s polar binding pockets.

- Steric Effects : The β-dimethyl group in the target compound could impose steric hindrance, limiting interactions with hydrophobic protein pockets compared to PTA-1’s trifluoromethyl-phenyl group .

Research Findings and Gaps

- Hit Rate for Tubulin Inhibitors: Screening of 12,240 compounds identified only PTA-1 and P3C as tubulin inhibitors (1 in 6,000 hit rate), underscoring the rarity of effective candidates.

- Synthetic Feasibility : The synthesis of triazole derivatives (e.g., Compound 2 in ) via nucleophilic substitution or cyclization reactions suggests viable routes for modifying the target compound’s propanal or triazole groups .

Biological Activity

2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, with a focus on its antiproliferative and antimicrobial properties.

Synthesis of 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal

The compound can be synthesized through various methods involving the condensation of triazole derivatives with appropriate aldehydes. The synthesis typically involves the use of coupling agents and reaction conditions that favor the formation of the triazole moiety. For instance, one study highlights a method where triazole derivatives were synthesized through a copper(I)-catalyzed reaction, yielding compounds with significant biological activity .

Antiproliferative Activity

Research indicates that 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal exhibits notable antiproliferative effects against various cancer cell lines. In vitro studies have shown that triazole-containing compounds can inhibit cell growth effectively. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HCT116 | 0.43 |

| 2 | MCF-7 | 1.1 |

| 3 | HepG2 | 1.4 |

These values indicate that the compound is particularly potent against colon cancer (HCT116) and breast cancer (MCF-7) cells . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration through modulation of key signaling pathways such as NF-kB .

Antimicrobial Activity

In addition to its anticancer properties, 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal has demonstrated antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results suggest that modifications in the triazole structure can enhance antimicrobial potency .

The biological activity of 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal is believed to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways. Specifically:

- Apoptosis Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.

- Cell Cycle Arrest : It also affects cell cycle progression by inducing G0/G1 phase arrest in treated cells .

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for DNA synthesis and repair, contributing to its antiproliferative effects .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to 2,2-Dimethyl-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanal:

- Study on Anticancer Properties : A study demonstrated that a series of triazole hybrids exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.10 to 4.93 μM across different models including leukemia and colon cancer cells .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of triazole derivatives against resistant bacterial strains, suggesting their potential as new therapeutic agents in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. Example Protocol from :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | 2,2-Dimethyl-3-(p-tolyl)propanoic acid + 2-(1-benzyl-1H-1,2,3-triazol-4-yl)propan-2-amine | 68% |

| Purification | Silica gel column (n-hexane/EtOAc 2:1) | — |

Basic: Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., triazolyl proton at δ 7.53–7.15 ppm, methyl groups at δ 1.12–1.68 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1639 cm⁻¹, triazole ring vibrations at ~1524 cm⁻¹) .

- Mass Spectrometry : HR-MS validates molecular weight (e.g., m/z 390.2420 [M]⁺) .

Q. Assay Workflow :

Seed cells in 96-well plates (5,000 cells/well).

Treat with compound for 48–72 hrs.

Add MTT reagent, incubate 4 hrs, measure absorbance at 570 nm.

Advanced: How does the triazolyl group influence reactivity in further derivatization?

Methodological Answer:

The 2-methyl-2H-1,2,3-triazol-4-yl group:

- Enhances Stability : Aromatic character reduces oxidation susceptibility .

- Directs Electrophilic Substitution : Reacts at the 4-position for functionalization (e.g., Suzuki coupling using boronic acids) .

- Hydrogen Bonding : Participates in non-covalent interactions (e.g., with enzymes in biological assays) .

Example : In , the triazolyl group enabled regioselective coupling to form amide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.